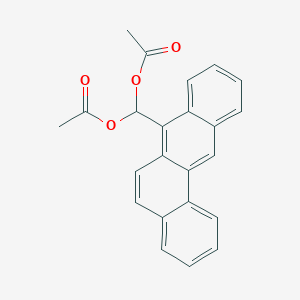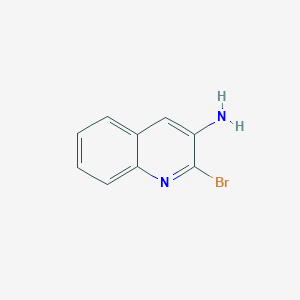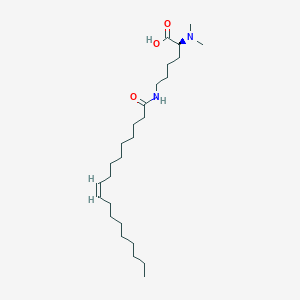
N2,N2-Dimethyl-N6-oleoyl-DL-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-Dimethyl-N6-oleoyl-DL-lysine, also known as DM-OLE-Lysine, is a synthetic lipidic amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body. DM-OLE-Lysine has been shown to possess unique biochemical and physiological properties that make it a promising tool for studying various cellular processes and pathways.
Mécanisme D'action
The mechanism of action of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is not fully understood, but it is believed to involve the modulation of lipid metabolism and signaling pathways. This compound has been shown to activate PPAR gamma, which in turn regulates the expression of genes involved in lipid metabolism and insulin sensitivity. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, and to stimulate the activity of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation.
Effets Biochimiques Et Physiologiques
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has been shown to have a variety of biochemical and physiological effects, including the modulation of lipid metabolism, insulin sensitivity, and inflammation. This compound has been shown to reduce triglyceride levels and improve insulin sensitivity in animal models of obesity and type 2 diabetes. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is its ability to modulate lipid metabolism and signaling pathways, which makes it a useful tool for studying various cellular processes and pathways. However, there are also some limitations to using this compound in lab experiments. For example, N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is a relatively new compound, and its effects on human health and disease are not fully understood. Additionally, N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is a lipidic compound, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N2,N2-Dimethyl-N6-oleoyl-DL-lysinee. One area of research involves exploring the potential therapeutic applications of this compound in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Another area of research involves studying the effects of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee on lipid metabolism and signaling pathways in different cell types and tissues. Additionally, future research could focus on developing new synthetic derivatives of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee with improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the coupling of N2,N2-dimethyl-L-lysine with oleic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using chromatography techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications De Recherche Scientifique
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves using N2,N2-Dimethyl-N6-oleoyl-DL-lysinee as a tool for studying lipid metabolism and signaling pathways. This compound has been shown to modulate lipid metabolism by regulating the activity of key enzymes involved in lipid synthesis and degradation. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to activate peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity.
Propriétés
Numéro CAS |
17196-51-9 |
|---|---|
Nom du produit |
N2,N2-Dimethyl-N6-oleoyl-DL-lysine |
Formule moléculaire |
C26H50N2O3 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h11-12,24H,4-10,13-23H2,1-3H3,(H,27,29)(H,30,31)/b12-11-/t24-/m0/s1 |
Clé InChI |
PPYOSYACEILSKE-IPYQYMIDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Autres numéros CAS |
17196-51-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



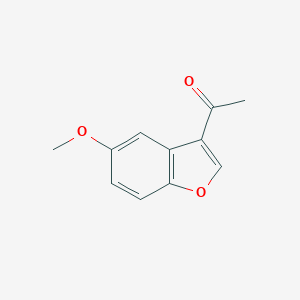
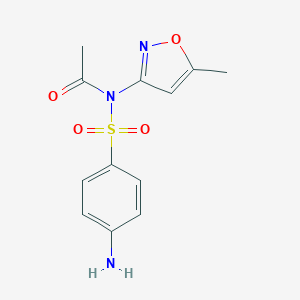
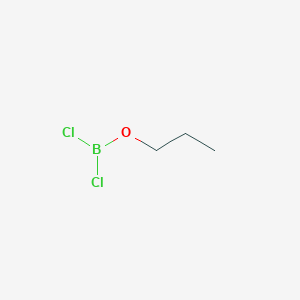

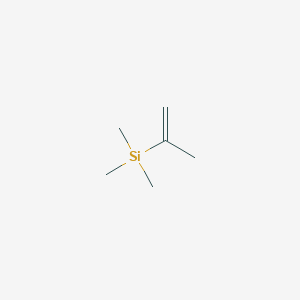
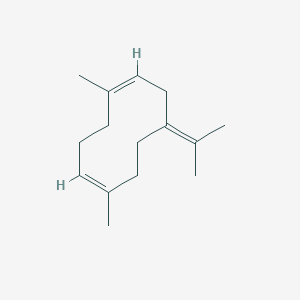
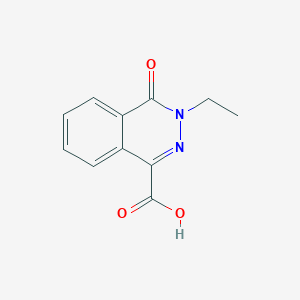
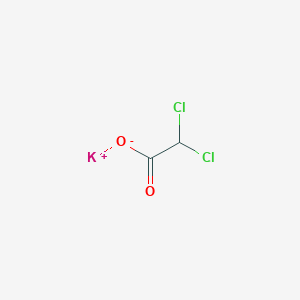
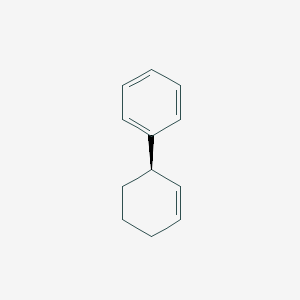
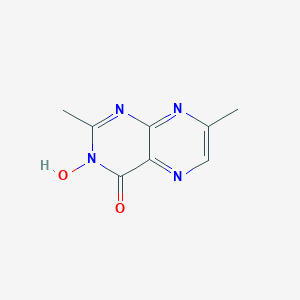
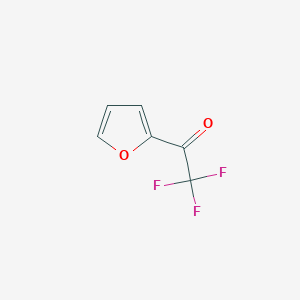
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
